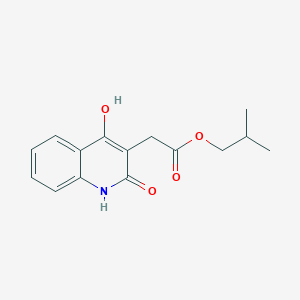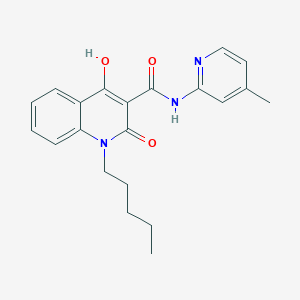
isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate, also known as IQA, is a chemical compound that has been extensively studied for its potential use in scientific research. IQA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various aspects of cellular signaling pathways and disease mechanisms.
作用机制
The mechanism of action of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves the inhibition of protein kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and physiological effects:
isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of neuroinflammation. These effects have been attributed to the inhibition of protein kinase activity and downstream effects on cellular signaling pathways.
实验室实验的优点和局限性
One advantage of using isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate in lab experiments is its selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
For research on isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate could include further studies of its selectivity for specific kinases, as well as investigations into its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research could focus on developing more soluble forms of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate for use in aqueous solutions.
合成方法
The synthesis of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with isobutyl chloroacetate in the presence of a base catalyst. This reaction produces isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate as a white crystalline solid, which can be purified through recrystallization.
科学研究应用
Isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been used in a variety of scientific research applications, including studies of protein kinase signaling pathways, cancer cell proliferation, and neurodegenerative diseases. isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been found to inhibit the activity of protein kinases, which play a critical role in many cellular processes, including cell growth and proliferation. This inhibition has been shown to be selective for certain kinases, making isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate a potentially valuable tool for studying specific signaling pathways.
属性
IUPAC Name |
2-methylpropyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(2)8-20-13(17)7-11-14(18)10-5-3-4-6-12(10)16-15(11)19/h3-6,9H,7-8H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJZWBXUGDFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)

![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)


![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)